Acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol
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Overview
Description
Acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol is an organic compound that features both a silyl ether and an allylic alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol typically involves the reaction of allyl alcohol with chlorodiethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the allyl alcohol attacks the silicon atom of the chlorodiethylsilane, resulting in the formation of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol involves its reactivity towards various nucleophiles and electrophiles. The silyl ether group can be cleaved under acidic or basic conditions, releasing the allylic alcohol which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylprop-2-en-1-ol: Similar structure but with a trimethylsilyl group instead of a chlorodiethylsilyl group.
Triethylsilylprop-2-en-1-ol: Similar structure but with a triethylsilyl group.
Chlorotrimethylsilane: Similar silyl ether functionality but lacks the allylic alcohol group.
Uniqueness
Acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol is unique due to the presence of both a silyl ether and an allylic alcohol group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler silyl ethers or allylic alcohols alone.
Properties
CAS No. |
62172-25-2 |
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Molecular Formula |
C9H19ClO3Si |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
acetic acid;3-[chloro(diethyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C7H15ClOSi.C2H4O2/c1-3-10(8,4-2)7-5-6-9;1-2(3)4/h5,7,9H,3-4,6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
POAYDBAUCARDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C=CCO)Cl.CC(=O)O |
Origin of Product |
United States |
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